Darglitazone sodium

Descripción general

Descripción

Darglitazone sodium is a member of the thiazolidinedione class of drugs and acts as an agonist of peroxisome proliferator-activated receptor-γ (PPAR-γ). This compound was initially developed by Pfizer for the treatment of metabolic disorders such as type 2 diabetes mellitus. It has various insulin-sensitizing effects, including improving glycemic and lipidemic control .

Métodos De Preparación

The synthesis of Darglitazone sodium involves multiple steps. One of the synthetic routes includes the reaction of 5-methyl-2-phenyl-1,3-oxazol-4-yl propanoic acid with 4-(bromomethyl)benzoyl chloride, followed by cyclization with thiazolidine-2,4-dione. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Thiourea and Chloroacetic Acid Reaction

A traditional method involves a nucleophilic substitution reaction between thiourea and chloroacetic acid. The mechanism proceeds as follows:

-

S<sub>N</sub>2 attack : Thiourea’s sulfur atom attacks chloroacetic acid, releasing HCl and forming a thiazolidinone intermediate.

-

Hydrolysis : The intermediate undergoes acid-catalyzed hydrolysis, releasing ammonia and yielding the TZD core .

Ethyl Chloroacetate and Thiosemicarbazone

An alternative route uses ethyl chloroacetate (12 ) and thiosemicarbazone (13 ) in the presence of sodium ethoxide (NaOEt):

-

Nucleophilic substitution : Forms 2-hydrazino-4-thiazolidinone (14 ).

Potassium Thiocyanate Route

Reaction of ethyl chloroacetate with potassium thiocyanate under acidic conditions generates the TZD core. This method requires caution due to toxic HCN gas by-product formation .

Knoevenagel Condensation for Functionalization

Post-core synthesis, Knoevenagel condensation introduces arylidene substituents to enhance pharmacological activity. Key methods include:

L-Tyrosine-Catalyzed Reaction

-

Conditions : Ambient temperature, water solvent.

-

Mechanism :

-

Reactivity : Electron-withdrawing groups (EWG) on aldehydes accelerate reactions compared to electron-donating groups (EDG) .

EDDA-Catalyzed Protocol

Ethylenediamine diacetate (EDDA) serves as a reusable Brønsted acid-base catalyst:

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies for TZD core synthesis:

| Method | Catalyst/Conditions | Yield (%) | By-Products/Risks |

|---|---|---|---|

| Thiourea + Chloroacetic Acid | HCl, 100–110°C | 60–70 | Ammonia, prolonged heating |

| Ethyl Chloroacetate + Thiosemicarbazone | NaOEt, HCl reflux | 75–80 | Requires reflux apparatus |

| Potassium Thiocyanate | Acidic conditions | 65–70 | HCN gas emission |

| Microwave-Assisted | HCl, microwave heating | 94 | Minimal |

Aplicaciones Científicas De Investigación

Diabetes Management

Darglitazone sodium was initially developed for the treatment of type 2 diabetes. In preclinical studies involving diabetic mouse models, darglitazone demonstrated significant efficacy in restoring normal blood glucose levels and reducing triglyceride concentrations. For instance, a study involving ob/ob mice showed that darglitazone treatment led to a reduction in infarct size following a hypoxic-ischemic event, indicating its protective effects on brain tissue during metabolic stress .

| Study | Dosage | Outcome |

|---|---|---|

| Aleo et al., 2003 | 1 mg/kg | Normalized blood glucose; reduced triglycerides |

| Hulin et al., 1996 | 5 mg/day for 14 days | Improved glycemic control in non-insulin-dependent diabetes mellitus |

Inflammation and Neuroprotection

Research indicates that darglitazone may enhance microglial responses in the brain, which are critical for initiating recovery from inflammatory insults. In diabetic models, darglitazone treatment resulted in a normalized acute inflammatory response, suggesting its potential utility in neuroprotection against ischemic injuries .

Antiviral Activity

Recent studies have explored the antiviral properties of darglitazone against SARS-CoV-2. In vitro assays revealed that darglitazone exhibited antiviral activity with an effective concentration (EC50) of approximately 5.36 μM, positioning it as a candidate for further investigation in antiviral therapies .

Case Study: Darglitazone in Diabetic Mice

A pivotal study involved administering darglitazone to ob/ob mice prior to inducing a cerebral hypoxic-ischemic insult. The results indicated a significant reduction in both blood glucose levels and circulating triglycerides post-treatment. The infarct size was notably smaller in treated mice compared to controls (3.3% vs. 30%) after 24 hours of recovery . This underscores the compound's dual role in metabolic regulation and neuroprotection.

Case Study: Antiviral Properties

In light of the COVID-19 pandemic, researchers conducted an investigation into the antiviral capabilities of darglitazone. Utilizing an in silico screening approach combined with cell-based assays, darglitazone was identified as a multi-targeting agent against several proteins of SARS-CoV-2. The findings suggest that repurposing darglitazone could be beneficial in developing therapeutic strategies against viral infections .

Mecanismo De Acción

Darglitazone sodium exerts its effects by acting as an agonist of PPAR-γ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolismThis results in improved insulin sensitivity, enhanced glucose uptake, and reduced lipid levels .

Comparación Con Compuestos Similares

Darglitazone sodium is compared with other thiazolidinediones such as pioglitazone and rosiglitazone. While all these compounds act as PPAR-γ agonists, this compound is noted for its higher potency and selectivity. It is approximately 200 times more potent than ciglitazone, another member of the thiazolidinedione class . Similar compounds include:

- Pioglitazone

- Rosiglitazone

- Ciglitazone

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical efficacy .

Actividad Biológica

Darglitazone sodium, a member of the thiazolidinedione (TZD) class of drugs, is primarily recognized for its role as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist. This compound has been investigated for its insulin-sensitizing effects and potential therapeutic applications in metabolic disorders, particularly type 2 diabetes mellitus. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

This compound exerts its biological effects primarily through the activation of PPAR-γ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. The activation of PPAR-γ leads to:

- Increased Insulin Sensitivity : Darglitazone enhances insulin-mediated glucose uptake in peripheral tissues, thereby improving glycemic control.

- Lipid Metabolism Regulation : It promotes fatty acid storage and glucose metabolism while inhibiting lipolysis, contributing to improved lipid profiles.

- Anti-inflammatory Effects : Darglitazone exhibits anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers.

1. Effects on Glucose Metabolism

Darglitazone has been shown to significantly improve glucose uptake in various studies. For example, in a study involving ob/ob mice, darglitazone treatment resulted in a dramatic reduction in infarct size and improved glucose metabolism compared to untreated controls (30±13% to 3.3±1.6%) .

2. Impact on Lipid Profiles

Research indicates that darglitazone can improve lipid profiles by reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. This effect is critical for patients with metabolic syndrome and type 2 diabetes .

3. Vascular Effects

Darglitazone has been associated with improvements in endothelial function, which is crucial for cardiovascular health. In obese subjects, it was observed that troglitazone (a similar TZD) improved insulin-induced vasodilatation and overall vascular response .

Case Studies and Clinical Findings

Several clinical studies have evaluated the efficacy of this compound:

- Study on Obese Subjects : A randomized double-blind crossover study demonstrated that troglitazone improved whole-body glucose uptake and vascular responses in insulin-resistant obese subjects .

- Animal Models : In diabetic mouse models, darglitazone treatment restored compromised inflammatory responses while suppressing subsequent inflammatory reactions at later time points .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Propiedades

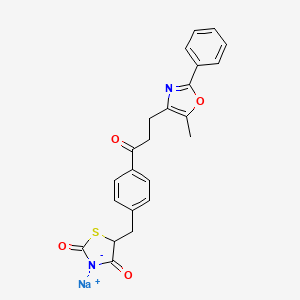

IUPAC Name |

sodium;5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S.Na/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20;/h2-10,20H,11-13H2,1H3,(H,25,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCPCELVARAPHJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)[N-]C(=O)S4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141683-98-9 | |

| Record name | Darglitazone sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141683989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARGLITAZONE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1P35HS4XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.